molecular formula C13H13ClFN3O B5312895 2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B5312895
M. Wt: 281.71 g/mol
InChI Key: SLOXRPULNKNELE-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms

Properties

IUPAC Name

2-chloro-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O/c14-12-8-10(15)2-3-11(12)13(19)17-4-1-6-18-7-5-16-9-18/h2-3,5,7-9H,1,4,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOXRPULNKNELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves multiple steps. One common route starts with the preparation of 2-chloro-4-fluorobenzoyl chloride, which is then reacted with 3-(1H-imidazol-1-yl)propylamine under controlled conditions to yield the target compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Depending on the nucleophile, products may include various substituted benzamides.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the imidazole ring.

    Hydrolysis: The major products are 2-chloro-4-fluorobenzoic acid and 3-(1H-imidazol-1-yl)propylamine.

Scientific Research Applications

2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involving imidazole moieties.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)ethyl]benzamide
  • 2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)butyl]benzamide
  • 2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)methyl]benzamide

Uniqueness

2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is unique due to its specific substitution pattern on the benzene ring and the length of the propyl linker. These structural features can influence its binding affinity and specificity towards molecular targets, distinguishing it from other similar compounds.

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